

Application Notes and Protocols: Sonogashira Coupling of 3,5-Diiodo-1H-indazole

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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

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These application notes provide a detailed protocol and reaction conditions for the Sonogashira coupling of **3,5-diiodo-1H-indazole**. This procedure is essential for the synthesis of novel indazole derivatives, which are significant scaffolds in medicinal chemistry and drug development. The following sections detail the reaction parameters, a step-by-step experimental protocol, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^{[1][2]} This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^{[1][3]} For a substrate such as **3,5-diiodo-1H-indazole**, the differential reactivity of the iodine atoms at the C3 and C5 positions can potentially allow for selective mono- or di-alkynylation, providing a versatile platform for the synthesis of a diverse library of substituted indazoles. These compounds are of high interest due to their prevalence in FDA-approved drugs for various therapeutic areas.^[4]

Reaction Conditions for Sonogashira Coupling

The successful Sonogashira coupling of **3,5-diiodo-1H-indazole** is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Based on protocols for similar dihalo-heterocyclic compounds, a set of representative reaction conditions is summarized

below.^{[5][6]} It is important to note that optimization of these conditions may be necessary to achieve the desired selectivity and yield for specific substrates.

Parameter	Condition	Molar Ratio (to 3,5-diiodo-1H-indazole)	Notes
Substrate	3,5-Diiodo-1H-indazole	1.0 equiv	-
Alkyne	Terminal Alkyne	1.1 - 2.5 equiv	Use 1.1-1.2 equiv for mono-alkynylation and >2.2 equiv for di-alkynylation.
Palladium Catalyst	[PdCl ₂ (PPh ₃) ₂]	0.10 equiv	Other common catalysts include Pd(PPh ₃) ₄ . ^[7]
Copper(I) Co-catalyst	Copper(I) Iodide (CuI)	0.20 equiv	Essential for the classical Sonogashira reaction. ^[1]
Ligand	Triphenylphosphine (PPh ₃)	0.10 equiv	Additional ligand can help stabilize the palladium catalyst. ^[7]
Base	Triethylamine (Et ₃ N)	-	Often used as both a base and a co-solvent. ^[5]
Solvent	N,N-Dimethylformamide (DMF)	-	A 2:1 mixture of Et ₃ N:DMF is effective. ^[5]
Temperature	70 °C	-	Reaction temperature may need optimization. ^[5]
Reaction Time	48 h	-	Monitor reaction progress by TLC or LC-MS. ^[5]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of **3,5-diiodo-1H-indazole** with a terminal alkyne.

Materials:

- **3,5-Diiodo-1H-indazole**
- Terminal alkyne
- Bis(triphenylphosphine)palladium(II) dichloride ($[\text{PdCl}_2(\text{PPh}_3)_2]$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk flask or other suitable reaction vessel
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **3,5-diiodo-1H-indazole** (1.0 equiv), $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.10 equiv), CuI (0.20 equiv), and PPh_3 (0.10 equiv).
- Evacuate and backfill the flask with inert gas three times.
- Add anhydrous triethylamine and anhydrous DMF in a 2:1 ratio to dissolve the solids.
- Add the terminal alkyne (1.1-2.5 equiv) to the reaction mixture via syringe.

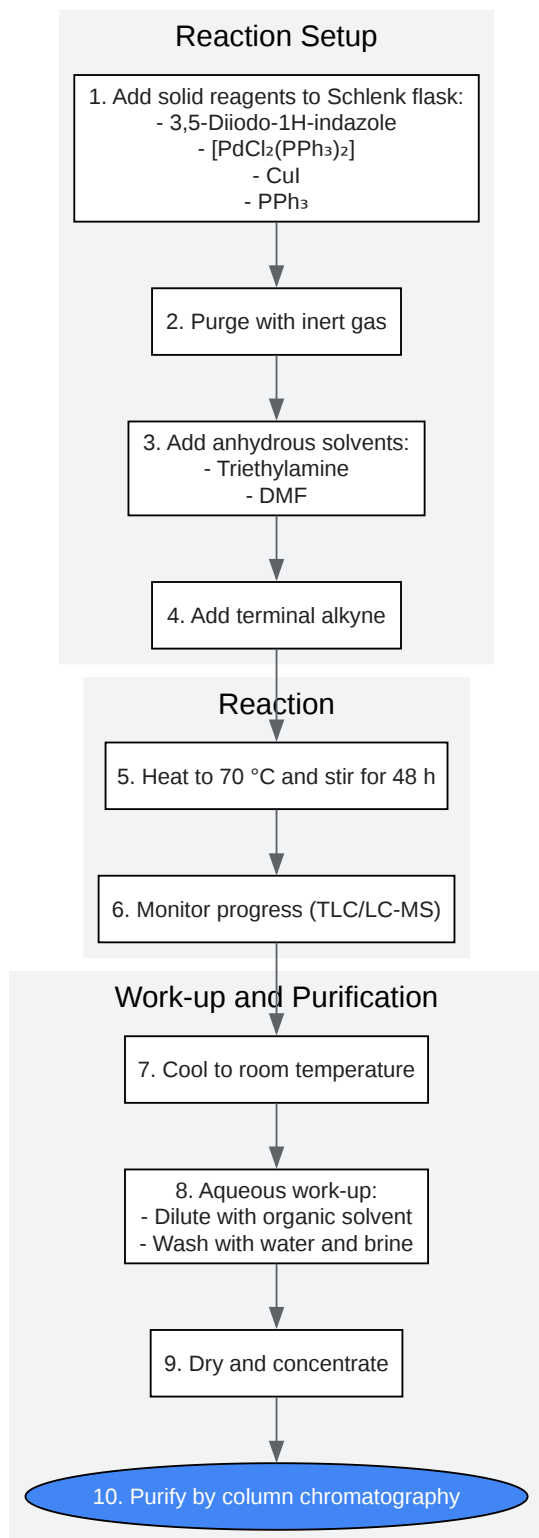
- Heat the reaction mixture to 70 °C and stir for 48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired alkynylated indazole product.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling of **3,5-diiodo-1H-indazole**.

Experimental Workflow for Sonogashira Coupling

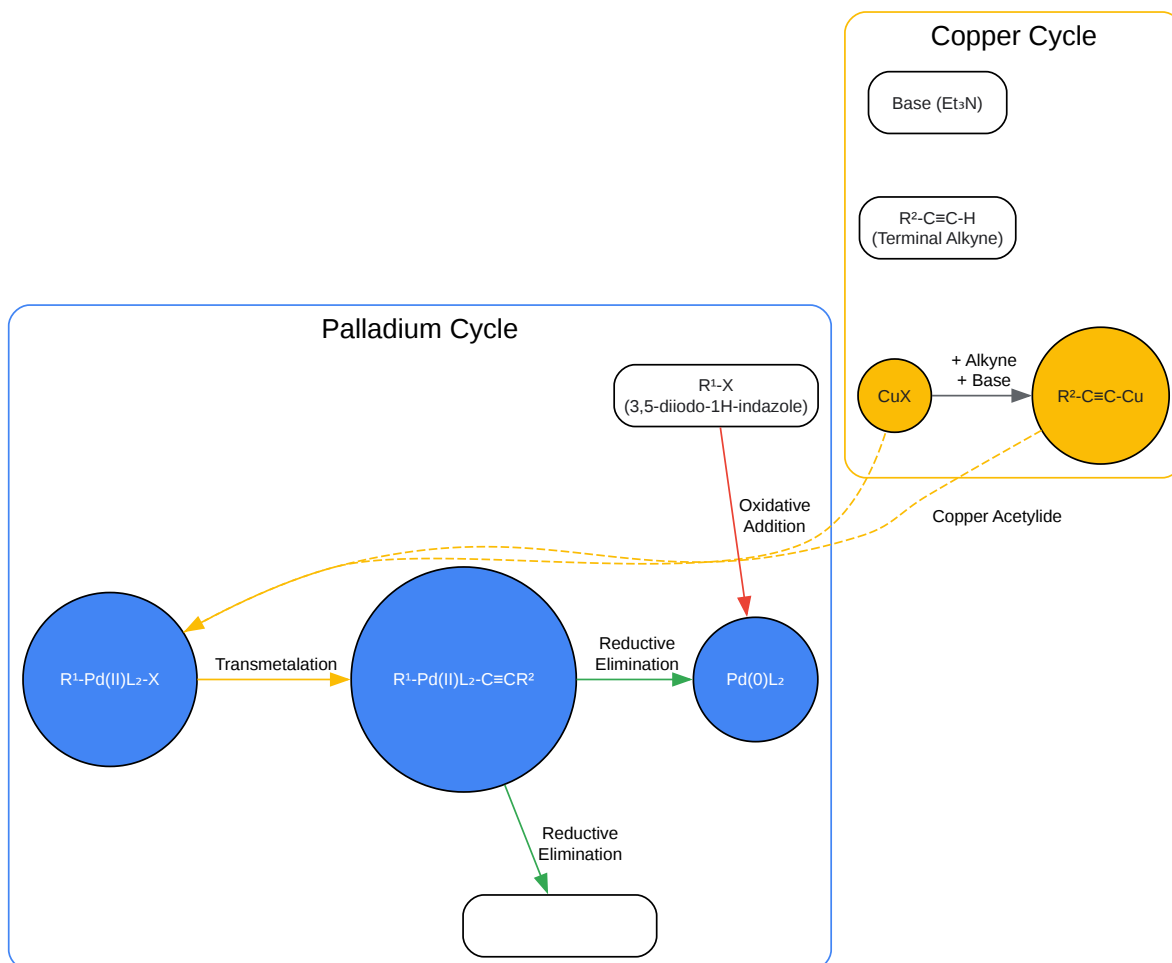
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Caption: A flowchart of the experimental procedure.

Catalytic Cycle of Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.^[3]

Simplified Sonogashira Catalytic Cycle

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Caption: The interconnected Pd and Cu catalytic cycles.

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